molecular formula C21H26N6O2 B2963855 6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 919008-73-4

6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2963855
CAS No.: 919008-73-4
M. Wt: 394.479
InChI Key: BKZAPKZMFRCWMM-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The compound is part of a class that includes derivatives with significant cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, bearing a similar dimethylaminoethyl group, exhibited potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Some derivatives demonstrated curative effects in mice models of colon tumors at low doses, indicating potential applications in cancer treatment (Deady et al., 2003).

Mesoionic Purinone Analogs

Research into mesoionic compounds related to purines revealed the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are structurally related to the queried compound. These studies contribute to understanding the chemical behavior and potential biological activities of purine analogs, suggesting applications in drug design and synthesis of bioactive molecules (Coburn & Taylor, 1982).

Synthesis of Imidazoles

The compound falls within the broader category of imidazole derivatives, where studies have explored reactions leading to the synthesis of various imidazole compounds. Such research underpins the development of synthetic methodologies applicable in producing compounds with potential pharmaceutical uses (Mukherjee-Müller et al., 1979).

Antiviral and Antihypertensive Activities

Derivatives of 7,8-polymethylenepurine, which share functional group similarities with the queried compound, have been investigated for their antiviral and antihypertensive activities. These studies highlight the potential of such derivatives in developing new therapeutic agents targeting specific health conditions (Nilov et al., 1995).

Receptor Affinity Studies

Arylpiperazinylalkyl purine derivatives, structurally related to the queried compound, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These studies offer insights into designing receptor-specific drugs with potential antidepressant and anxiolytic effects (Zagórska et al., 2015).

Regioselective Synthesis Techniques

Research into the regioselective synthesis of imidazolecarboxylates demonstrates the versatility of synthetic methods in producing structurally complex and functionally diverse molecules, which could include compounds with a dimethylaminoethyl group (Helal & Lucas, 2002).

Properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-8-6-7-9-16(14)13-27-19(28)17-18(24(5)21(27)29)22-20-25(11-10-23(3)4)15(2)12-26(17)20/h6-9,12H,10-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZAPKZMFRCWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4CCN(C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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